

Application Notes and Protocols for PET Imaging of DI-87 Target Engagement

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Compound of Interest

Compound Name: **DI-87**

Cat. No.: **B8820172**

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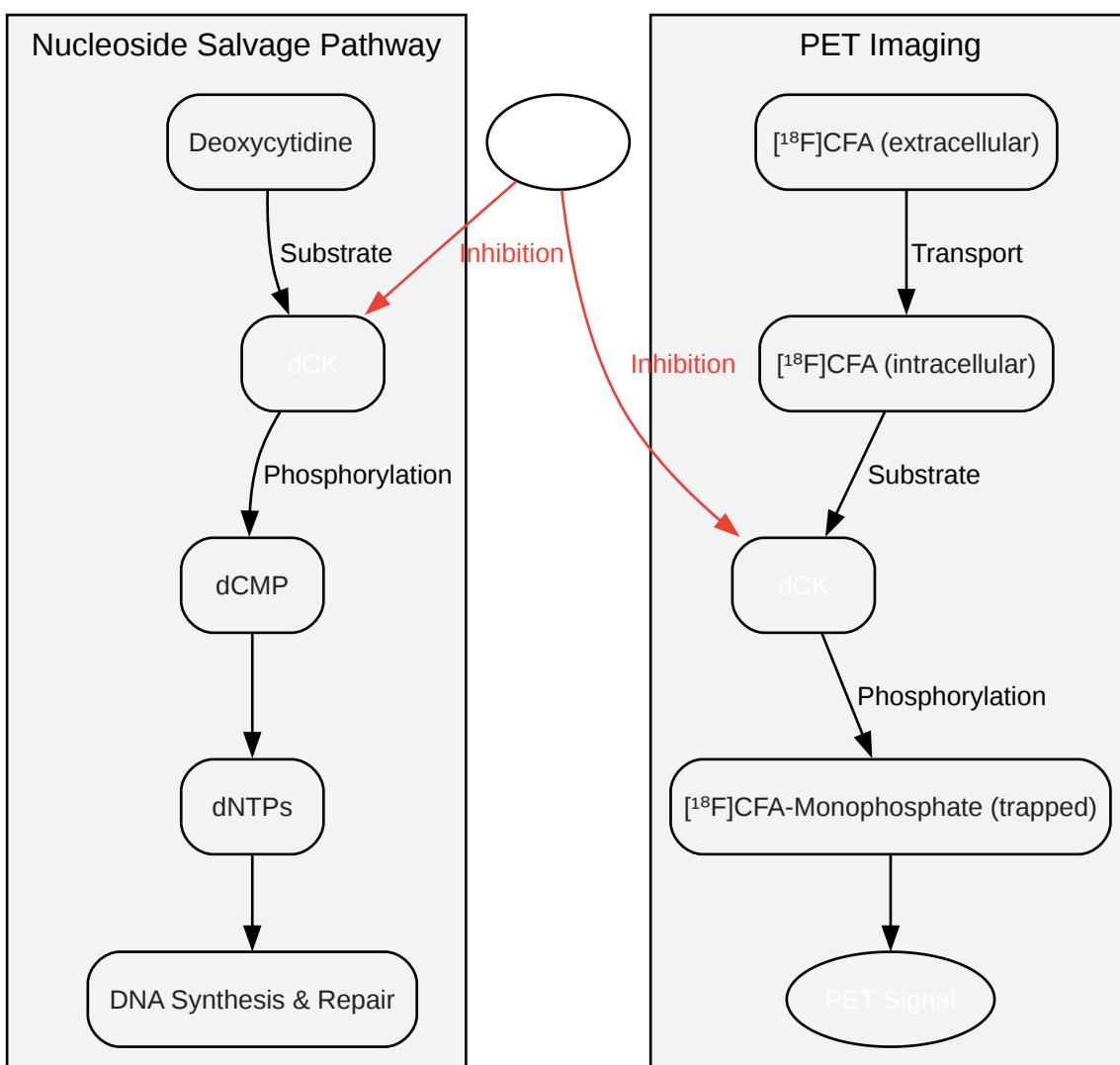
Introduction

DI-87 is a potent and selective small molecule inhibitor of deoxycytidine kinase (dCK), a critical enzyme in the nucleoside salvage pathway.^{[1][2]} This pathway is essential for the production of deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair, particularly in certain cancer cells.^[1] By inhibiting dCK, **DI-87** disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.^[3] Positron Emission Tomography (PET) is a non-invasive imaging technique that can be utilized to assess the pharmacodynamic effects of **DI-87** by measuring its engagement with the dCK target in vivo.^[1] This is achieved not by directly imaging **DI-87**, but by using the PET tracer ^{[18]F}Clofarabine (^{[18]F}CFA), a dCK substrate.^{[1][3]} The uptake and retention of ^{[18]F}CFA are directly proportional to dCK activity.^[1] Therefore, the administration of **DI-87** leads to a measurable reduction in the ^{[18]F}CFA PET signal, providing a quantitative measure of target engagement.^[1] These application notes provide detailed protocols for utilizing ^{[18]F}CFA PET imaging to assess **DI-87** target engagement in preclinical models.

Signaling Pathway and Mechanism of Action

Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway, which recycles deoxyribonucleosides from degraded DNA to synthesize dNTPs. In many cancer cells, this pathway is upregulated to meet the high demand for DNA precursors during rapid proliferation.^[2] **DI-87** acts as a competitive inhibitor of dCK, blocking the phosphorylation of deoxycytidine and other natural substrates.^[1] The PET tracer, ^{[18]F}Clofarabine, is a nucleoside analog that is

also a substrate for dCK.[3] Upon entering the cell, $[^{18}\text{F}]\text{CFA}$ is phosphorylated by dCK, trapping the radiotracer within the cell.[1] The accumulation of phosphorylated $[^{18}\text{F}]\text{CFA}$ can be detected and quantified by PET imaging. When **DI-87** is present, it competes with $[^{18}\text{F}]\text{CFA}$ for binding to dCK, thereby reducing the phosphorylation and trapping of the radiotracer. This results in a decreased PET signal in tissues where dCK is active, providing a direct measure of **DI-87**'s target engagement.[1]



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Caption: Mechanism of **DI-87** action and $[^{18}\text{F}]\text{CFA}$ PET imaging.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for **DI-87**.

Table 1: In Vitro Activity of **DI-87**

Parameter	Cell Line	Value	Reference
EC ₅₀	CCRF-CEM	10.2 nM	[1]
IC ₅₀ ((R)-DI-87)	CEM T-ALL	3.15 nM	
IC ₅₀ ((S)-DI-87)	CEM T-ALL	468 nM	

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of **DI-87** in NSG Mice Bearing CEM Tumors

Dose (Oral Gavage)	Peak Plasma Concentration Time	Peak Tumor Concentration Time	Duration of Full dCK Inhibition	Reference
5 mg/kg	1 - 3 hours	3 - 9 hours	Minimal Inhibition	[1]
10 mg/kg	1 - 3 hours	3 - 9 hours	Full inhibition with recovery starting at 12 hours	[1]
25 mg/kg	1 - 3 hours	3 - 9 hours	Maintained for 12 hours, full recovery after 36 hours	[1]

Table 3: Biodistribution of [¹⁸F]Clofarabine in Humans

Organ	Uptake
Bladder	Highest
Kidneys	High
Liver	High
Spleen	High
Bone Marrow	High

Experimental Protocols

Protocol 1: Radiosynthesis of [¹⁸F]Clofarabine ([¹⁸F]CFA)

This protocol describes the automated synthesis of [¹⁸F]CFA using an ELIXYS module.[\[4\]](#)

Materials:

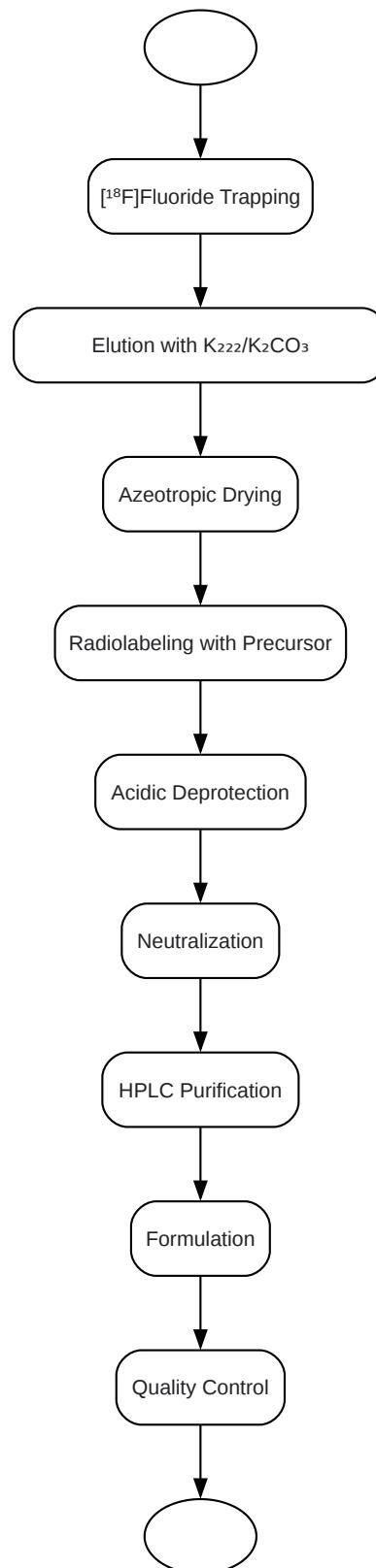
- ELIXYS radiosynthesis module
- Precursor: 2-chloro-9-(5-O-(4,4'-dimethoxytrityl)-2-O-trifluoromethanesulfonyl-3-O-benzoyl-β-D-ribofuranosyl)adenine
- [¹⁸F]Fluoride
- Kryptofix 2.2.2 (K₂₂₂)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (MeCN)
- Water (H₂O)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Semi-preparative HPLC system with a C18 column

- Mobile phase: Acetonitrile and 25 mM Ammonium Acetate (aq)
- Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
- Ethanol
- Sterile water for injection
- 0.22 μ m sterile filter

Procedure:

- $[^{18}\text{F}]$ Fluoride Trapping: Load the aqueous $[^{18}\text{F}]$ fluoride solution onto a pre-conditioned anion exchange cartridge.
- Elution: Elute the trapped $[^{18}\text{F}]$ fluoride from the cartridge into the reaction vessel using a solution of K_{222} and K_2CO_3 in acetonitrile/water.
- Azeotropic Drying: Dry the $[^{18}\text{F}]$ fluoride/ K_{222} / K_2CO_3 complex by azeotropic distillation with acetonitrile under a stream of nitrogen.
- Radiolabeling: Add the precursor dissolved in anhydrous acetonitrile to the dried $[^{18}\text{F}]$ fluoride complex. Heat the reaction mixture at a controlled temperature (e.g., 120°C) for a specific time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.
- Deprotection: After cooling, add hydrochloric acid to the reaction mixture and heat to remove the protecting groups.
- Neutralization: Neutralize the reaction mixture with sodium hydroxide.
- Purification: Purify the crude product using semi-preparative HPLC. Collect the fraction corresponding to $[^{18}\text{F}]$ CFA.
- Formulation: Remove the HPLC solvent from the collected fraction by rotary evaporation. Reformulate the purified $[^{18}\text{F}]$ CFA in a sterile solution (e.g., ethanol/saline) and pass it through a 0.22 μ m sterile filter into a sterile vial.

- Quality Control: Perform quality control tests to determine radiochemical purity, chemical purity, specific activity, and sterility.



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Caption: Workflow for the radiosynthesis of $[^{18}\text{F}]$ CFA.

Protocol 2: In Vivo PET Imaging of DI-87 Target Engagement in a Mouse Xenograft Model

This protocol outlines the procedure for assessing **DI-87** target engagement using $[^{18}\text{F}]$ CFA PET in mice bearing human tumor xenografts (e.g., CCRF-CEM).[1][3]

Materials:

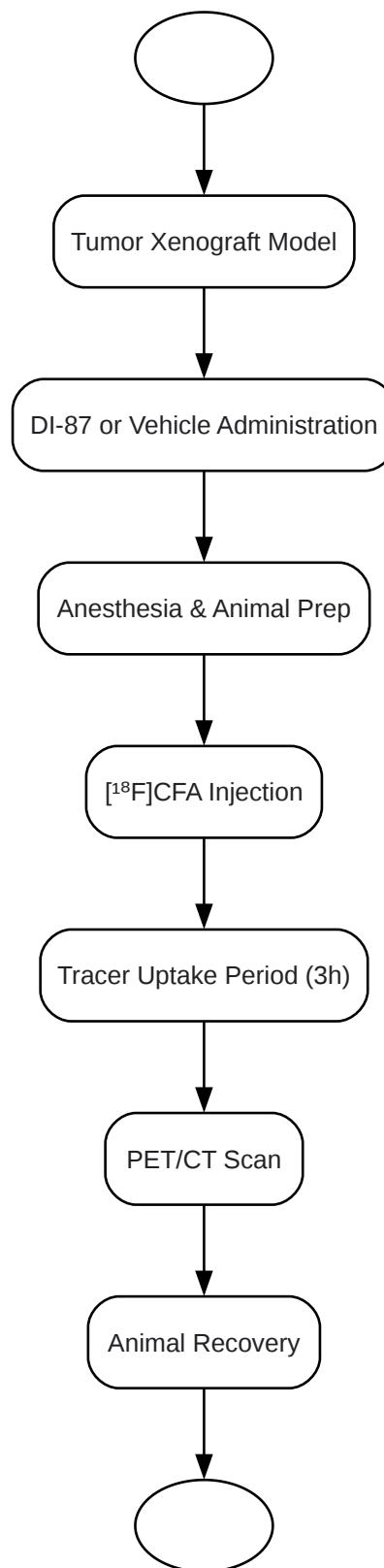
- Immunodeficient mice (e.g., NSG mice)
- CCRF-CEM human T-cell acute lymphoblastic leukemia cells
- Matrigel
- **DI-87**
- Vehicle for **DI-87** (e.g., PEG-200:Transcutol:Labrasol:Tween-80 in a 5:3:1:1 ratio)[1]
- $[^{18}\text{F}]$ CFA
- Small animal PET/CT scanner
- Anesthesia system (e.g., isoflurane)
- Warming pad
- Tail vein catheter

Procedure:

- Xenograft Tumor Model Generation:
 - Culture CCRF-CEM cells according to standard protocols.

- Subcutaneously implant a suspension of CCRF-CEM cells mixed with Matrigel into the flank of the immunodeficient mice.
- Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
- **DI-87** Administration:
 - Prepare the desired dose of **DI-87** in the vehicle.
 - Administer **DI-87** to the tumor-bearing mice via oral gavage at a predetermined time before the PET scan (e.g., 3 hours).[\[1\]](#) Control animals should receive the vehicle only.
- Animal Preparation for PET Imaging:
 - Fast the mice for 4-6 hours before the scan to reduce background signal.
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
 - Place the anesthetized mouse on a warming pad to maintain body temperature.
 - Insert a tail vein catheter for [¹⁸F]CFA injection.
- [¹⁸F]CFA Injection and Uptake:
 - Administer a bolus injection of [¹⁸F]CFA (e.g., ~7.4 MBq or 200 µCi) via the tail vein catheter.
 - Allow for an uptake period of 3 hours post-injection.[\[3\]](#) The animal should remain anesthetized and warm during this period.
- PET/CT Imaging:
 - Position the mouse in the PET/CT scanner.
 - Acquire a CT scan for anatomical reference and attenuation correction.
 - Acquire a static PET scan for a specified duration (e.g., 10-15 minutes).

- Post-Imaging:
 - Recover the mouse from anesthesia on a warming pad.
 - Monitor the animal until it is fully ambulatory.

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Caption: Experimental workflow for in vivo PET imaging.

Protocol 3: PET Data Analysis for Target Engagement Quantification

This protocol describes the analysis of PET images to quantify [¹⁸F]CFA uptake and determine DI-87 target engagement.[\[2\]](#)

Materials:

- PET/CT image files (e.g., DICOM format)
- Image analysis software (e.g., PMOD, OsiriX, or similar)

Procedure:

- Image Reconstruction and Co-registration:
 - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
 - Co-register the PET and CT images for accurate anatomical localization.
- Region of Interest (ROI) Definition:
 - On the co-registered images, manually or semi-automatically draw three-dimensional ROIs around the tumor.
 - Draw ROIs on other relevant tissues for comparison (e.g., muscle, liver).
- Quantification of Tracer Uptake:
 - From the ROIs, extract the mean or maximum radioactivity concentration (in Bq/mL or similar units).
 - Calculate the Standardized Uptake Value (SUV) for each ROI using the following formula:
 - $$\text{SUV} = (\text{Radioactivity concentration in ROI [MBq/mL]}) / (\text{Injected dose [MBq]} / \text{Body weight [g]})$$

- Alternatively, express uptake as the percentage of the injected dose per gram of tissue (%ID/g).
- Determination of Target Engagement:
 - Compare the mean SUV or %ID/g in the tumors of **DI-87**-treated animals to that of the vehicle-treated control group.
 - Calculate the percentage of dCK inhibition using the following formula:
 - $$\% \text{ dCK Inhibition} = [1 - (\text{Mean Tumor Uptake in Treated Group} / \text{Mean Tumor Uptake in Control Group})] * 100$$

Conclusion

PET imaging with [¹⁸F]CFA is a powerful, non-invasive method for quantifying the target engagement of the dCK inhibitor **DI-87** in preclinical models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute studies aimed at understanding the pharmacodynamics of **DI-87** and similar compounds. This approach can be instrumental in dose optimization and in the overall preclinical development of novel cancer therapeutics targeting the nucleoside salvage pathway.

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